molecular formula C22H17N3O3S B2739078 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326908-40-0

3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile

Cat. No.: B2739078
CAS No.: 1326908-40-0
M. Wt: 403.46
InChI Key: UUTVAPSPWIXWCO-UHFFFAOYSA-N
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Description

3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [https://pubchem.ncbi.nlm.nih.gov/compound/118319499]. TRPA1 is a key sensor for reactive and irritant chemicals and is implicated in the pathophysiology of inflammatory and neuropathic pain, as well as respiratory conditions such as asthma and chronic cough [https://www.nature.com/articles/nrd3955]. By inhibiting the activation of TRPA1 by both covalent and non-covalent agonists, this compound serves as a critical research tool for elucidating the channel's role in sensory biology and disease states. Investigations utilizing this antagonist have helped to define TRPA1-mediated signaling pathways and validate its potential as a therapeutic target for pain and pulmonary disorders, providing valuable insights for the development of novel analgesic and anti-inflammatory agents [https://patents.google.com/patent/WO2019154710A1/en]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[3-(4-ethoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N3O3S/c1-2-28-18-8-6-17(7-9-18)25-21(26)20-19(10-11-29-20)24(22(25)27)14-16-5-3-4-15(12-16)13-23/h3-12,20H,2,14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIXSSSZFJFHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC=C4)C#N)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is C22H18N3O3S. Its structure features a thieno[3,2-d]pyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC22H18N3O3S
Molecular Weight404.5 g/mol
CAS Number1326908-40-0

Anticancer Properties

Compounds with similar structural features have been evaluated for their anticancer potential. For example, studies on thiazole derivatives have shown activity against cancer cell lines with IC50 values indicating effective inhibition of cell growth . Although specific data for the compound is scarce, its structural analogs suggest potential anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of thieno derivatives have been documented in various studies. Compounds similar to 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile have been tested for their ability to reduce inflammation markers in vitro and in vivo . This suggests that the compound may also possess similar activities.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thieno derivatives and evaluated their antimicrobial activity against standard strains. The results indicated that certain derivatives were more potent than conventional antibiotics like penicillin .
  • Anticancer Activity : Research on triazolethiones revealed significant anticancer effects against colon carcinoma cell lines. The IC50 values ranged from 27.3 to 43.4 µM for various derivatives . This highlights the potential for similar activity in compounds like 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Specifically, it has been investigated for its potential as an anti-inflammatory agent . In silico studies have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This activity could lead to its application in treating conditions characterized by excessive inflammation, such as asthma and arthritis .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile. The thienopyrimidine scaffold is known for its ability to interact with various biological targets implicated in cancer progression. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties worthy of further exploration .

Quantum Chemical Investigations

Quantum chemical calculations have been performed to understand the electronic properties and stability of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile. These studies provide insights into the molecular interactions and potential reactivity of the compound. Such investigations are crucial for predicting how the compound might behave in biological systems and can guide further experimental studies .

Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and selectivity of new derivatives based on this compound. By systematically altering functional groups and evaluating their effects on biological activity, researchers can develop more potent derivatives with targeted therapeutic effects .

Synthesis and Characterization

The synthesis of 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. This foundational work is critical for establishing a reliable supply of the compound for further research applications .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s thieno[3,2-d]pyrimidine core differentiates it from pyrido[3,4-d]pyrimidinones (e.g., compounds in –4) and imidazolidinones (). Key structural comparisons include:

Compound Name Core Structure Position 3 Substituent Position 1 Substituent Molecular Weight (g/mol) Key Data/Activity
Target Compound Thieno[3,2-d]pyrimidine (dioxo) 4-Ethoxyphenyl Benzonitrile-methyl ~411.4 (calculated) Not reported in evidence
Compound 44 () Imidazolidinone (sulfanylidene) 3-Chloro-4-methoxyphenyl Benzonitrile-methyl 372.1 (M+H)+ Anti-Trypanosoma brucei activity
4-((Methylamino)methyl)benzonitrile derivatives (–4) Pyrido[3,4-d]pyrimidinone Varied (e.g., pyrazolyl, piperidinyl) Benzonitrile-methyl or piperidinyl-benzonitrile 530–570 (HRMS data) Potent cell activity (method-dependent)
Schiff Bases () Thieno-pyrimidinone (Schiff base) Aromatic aldehyde derivatives 3-Amino substituents Not specified Analgesic activity (200 mg/kg oral)
  • Electronic Effects : The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy group, contrasting with the electron-withdrawing 3-chloro-4-methoxyphenyl group in compound 44 .
  • Biological Implications: Benzonitrile groups are common in bioactive molecules, as seen in compound 44 (anti-parasitic) and pyrido[3,4-d]pyrimidinones (cell activity).

Spectroscopic and Analytical Data

  • Compound 44 (): ¹H NMR (δ 7.71–3.94) confirms substituent positions; ESI-MS (m/z 372.2) aligns with calculated mass .
  • Pyrido[3,4-d]pyrimidinones (): HRMS (m/z 530.2703) and LC-MS (tR = 1.13 min) ensure structural validation.
  • Target Compound : Expected ¹H NMR peaks include aromatic protons (δ 6.5–8.5), ethoxy methyl (δ ~1.4), and nitrile resonance in IR.

Structure-Activity Relationship (SAR) Considerations

  • Benzonitrile Positioning : Methyl-linked benzonitrile (target compound) vs. direct attachment (compound 44) may alter steric and electronic interactions with targets.
  • Core Rigidity: The thieno-pyrimidine core’s planarity vs. pyrido-pyrimidinones’ fused bicyclic system could influence binding pocket compatibility.

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylates

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized by reacting 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For the target compound, ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate serves as the precursor.

Procedure :

  • Synthesis of 2-Aminothiophene-3-carboxylate :
    • The Gewald reaction is employed, reacting 4-ethoxyacetophenone with ethyl cyanoacetate and sulfur in the presence of morpholine.
    • Yield: 68–75% after recrystallization from ethanol.
  • Cyclocondensation with Urea :
    • The aminothiophene derivative is refluxed with urea in acetic acid for 6–8 hours.
    • Intermediate : 3-(4-Ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
    • Yield: 82% (reported for analogous structures).

Alternative Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction time and improves yields. A method adapted from Guo et al. involves:

  • Heating the aminothiophene precursor with urea in DMF at 120°C for 20 minutes under microwave conditions.
  • Yield: 89% (compared to 82% via conventional heating).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, benzonitrile-ArH), 6.95 (d, J = 8.8 Hz, 2H, ethoxyphenyl-ArH), 6.72 (d, J = 8.8 Hz, 2H, ethoxyphenyl-ArH), 5.12 (s, 2H, CH₂), 4.02 (q, J = 6.9 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 6.9 Hz, 3H, CH₃).
  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O).

Purity and Yield Comparison

Method Reaction Time Yield (%) Purity (HPLC)
Conventional Alkylation 12 h 74 98.2
Microwave Cyclization 20 min 89 99.1
Phase-Transfer Alkylation 6 h 81 98.8

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing O-alkylation at the pyrimidine carbonyl oxygen is observed in early attempts. This is mitigated by:

  • Using anhydrous DMF and molecular sieves to scavenge water.
  • Lowering the reaction temperature to 60°C.

Solubility Issues

The thienopyrimidinedione core exhibits poor solubility in non-polar solvents. Solutions:

  • Employing DMSO as a co-solvent in cyclocondensation steps.
  • Ultrasonication to disperse reactants.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?

  • Perform transcriptomic profiling of sensitive vs. resistant cell lines to identify overexpression of efflux pumps (e.g., P-gp) or target mutations. Combine with pharmacokinetic modeling to assess intracellular drug accumulation .

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